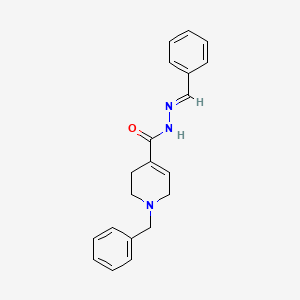

![molecular formula C15H13ClN2O2S B5578527 2-chloro-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5578527.png)

2-chloro-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related benzamide compounds involves various chemical reactions, including the reaction of anthranilic acid with different chemicals in the presence of catalysts like pyridine under specific conditions to produce quinazolinones derivatives, indicative of a versatile synthetic pathway that could be adapted for 2-chloro-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide (Naganagowda & Petsom, 2011).

Molecular Structure Analysis

Molecular structure analysis of similar compounds, such as 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, has been conducted using X-ray diffraction techniques, revealing a triclinic system with specific lattice constants. Such studies highlight the significance of molecular geometry and electronic properties in understanding the behavior of benzamide derivatives (Demir et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving benzamide derivatives often result in various substituted quinazolinones, showcasing the compound's reactivity towards different chemical agents. These reactions are essential for exploring the compound's potential utility in creating more complex molecules with desired biological activities (Naganagowda & Petsom, 2011).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as their crystalline forms and polymorphism, can be characterized by X-ray powder diffractometry, thermal analysis, and spectroscopy. Such analyses are crucial for understanding the stability, solubility, and formulation aspects of these compounds (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including their reactivity, chemical stability, and interaction with other molecules, can be elucidated through comprehensive spectroscopic and computational studies. These properties are fundamental to predicting the compound's behavior in biological systems and potential applications in medicinal chemistry (Kara et al., 2013).

Applications De Recherche Scientifique

Organic Synthesis and Characterization

- Chemoselective N-benzoylation of Aminophenols: A study by Singh et al. (2017) highlights the chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates, leading to compounds of biological interest. This process underscores the versatility of such chemical frameworks in synthesizing biologically relevant molecules (Singh, Lakhan, & Singh, 2017).

- Characterization of Crystalline Forms: Yanagi et al. (2000) explored the crystalline forms of a related compound, showcasing the importance of crystallography in understanding the physicochemical properties of such benzamide derivatives, which can influence their biological activities (Yanagi et al., 2000).

Antimicrobial Activity

- Thiophene-3-Carboxamide Derivatives: Research by Vasu et al. (2005) on biologically active thiophene-3-carboxamide derivatives shows antibacterial and antifungal activities, highlighting the potential of benzamide derivatives in developing new antimicrobial agents (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).

- Antimicrobial Pyridine Derivatives: Patel et al. (2011) synthesized new pyridine derivatives from 2-amino substituted benzothiazoles, revealing variable antimicrobial activity against bacteria and fungi. This underscores the significance of structural modifications in enhancing the antimicrobial efficacy of benzamide derivatives (Patel, Agravat, & Shaikh, 2011).

Neuroleptic Drug Development

- Neuroleptic Activity of Benzamides: Iwanami et al. (1981) designed benzamides of N,N-disubstituted ethylenediamines, finding a good correlation between structure and neuroleptic activity. This research demonstrates the compound's potential as a basis for developing new neuroleptic drugs, highlighting its importance in addressing psychiatric disorders (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).

Propriétés

IUPAC Name |

2-chloro-N-[(4-methoxyphenyl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O2S/c1-20-11-8-6-10(7-9-11)17-15(21)18-14(19)12-4-2-3-5-13(12)16/h2-9H,1H3,(H2,17,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIMXHBNDCCAOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

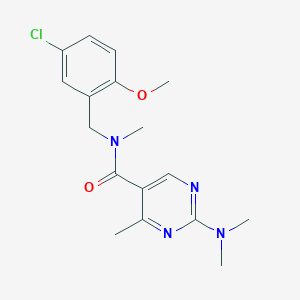

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(4-morpholinyl)propyl]benzamide](/img/structure/B5578452.png)

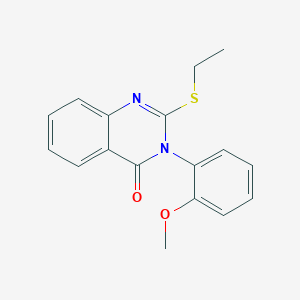

![8-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578459.png)

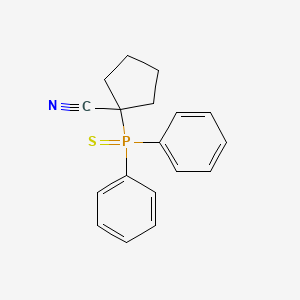

![N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5578475.png)

![3-(2-methyl[1]benzothieno[3,2-d][1,3]thiazol-1-ium-1-yl)-1-propanesulfinate](/img/structure/B5578480.png)

![[4-(2,5-dioxo-1-pyrrolidinyl)phenoxy]acetic acid](/img/structure/B5578486.png)

![1-(1-benzothien-2-yl)-2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethanol dihydrochloride](/img/structure/B5578496.png)

![ethyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5578504.png)

![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5578538.png)

![3-[(4-chlorobenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5578546.png)

![ethyl 4-cyano-3-methyl-5-[(3-methylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5578554.png)